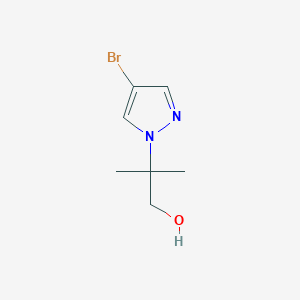
6-(1H-Tetrazol-5-yl)pyridin-3-amine
Vue d'ensemble
Description
Tetrazoles are a class of synthetic organic compounds that consist of a 5-member ring of four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and have found use in various applications, including pharmaceuticals and agrochemicals . Pyridines are a class of organic compounds with a six-membered ring with one nitrogen atom and five carbon atoms. They are structurally similar to benzene, and like benzene, they are aromatic and have a planar molecular geometry .
Synthesis Analysis
The synthesis of tetrazole derivatives often involves the reaction of nitriles with sodium azide . Pyridines can be synthesized through several methods, including the Chichibabin pyridine synthesis, which involves the reaction of an enamine with a carbonyl compound .Molecular Structure Analysis
The tetrazole ring in “6-(1H-Tetrazol-5-yl)pyridin-3-amine” would contribute to the compound’s polarity due to the presence of multiple nitrogen atoms, which are more electronegative than carbon. The pyridine ring, being aromatic, would contribute to the compound’s stability .Chemical Reactions Analysis
Tetrazoles can undergo various reactions, including nucleophilic substitution and reduction . Pyridines can participate in electrophilic aromatic substitution reactions, although these reactions are less common than with benzene due to the electron-withdrawing effect of the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific arrangement of its atoms and any functional groups present. Generally, tetrazoles are known for their high nitrogen content, and pyridines are aromatic and planar .Applications De Recherche Scientifique
Chemical Synthesis and Properties
6-(1H-Tetrazol-5-yl)pyridin-3-amine and its derivatives are actively researched in the field of chemical synthesis. A study by Hulina and Kaplaushenko (2017) details the synthesis and physical-chemical properties of related compounds, which are found to be biologically active and show potential for the pharmaceutical market (Hulina & Kaplaushenko, 2017). Similarly, Zhao Ku (2015) synthesized new energetic compounds with tetrazole derivatives, demonstrating their potential in creating materials with specific detonation properties (Zhao Ku, 2015).
Biological Applications
In the realm of biology, M. Babu et al. (2017) synthesized Ni(II) and Zn(II) complexes using tetrazole ligands. These complexes exhibited antioxidant activities and significant nuclease activity, highlighting their potential in biomedical applications (Babu, Rao, Krishna, Mustafa, & Rao, 2017). Another study by Pagacz-Kostrzewa et al. (2011) revealed that tetrazolylpyridines undergo photolysis to yield various compounds, indicating applications in photochemistry and molecular rearrangement studies (Pagacz-Kostrzewa et al., 2011).
Material Science and Catalysis
In material science, Mo Zhang et al. (2016) explored the use of graphene oxide anchored sulfonic acid for synthesizing pyrazolo-pyridine carbonitriles. This research has implications in catalysis and the development of new materials (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016). Additionally, Jiufu Zhou et al. (2017) synthesized an energetic material, 4-amino-2,6-bis(5-amino-1H-tetrazol)-3,5-dinitropyridine, with potential applications in the field of explosives and pyrotechnics (Zhou, Ma, Liu, & Yao, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the study of “6-(1H-Tetrazol-5-yl)pyridin-3-amine” would likely involve further exploration of its synthesis, properties, and potential applications. This could include the development of new synthetic methods, studies of its reactivity, and investigations into its potential uses in areas such as pharmaceuticals or materials science .
Propriétés
IUPAC Name |
6-(2H-tetrazol-5-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-4-1-2-5(8-3-4)6-9-11-12-10-6/h1-3H,7H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHCFCFBEVMIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908581-41-9 | |
| Record name | 6-(1H-1,2,3,4-tetrazol-5-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate](/img/structure/B1444318.png)



![3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-](/img/structure/B1444323.png)


![7-Benzyl-4,7-diazaspiro[2.5]octane](/img/structure/B1444327.png)

![4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine](/img/structure/B1444329.png)


![4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine](/img/structure/B1444334.png)

